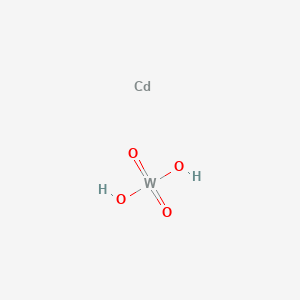
3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate is a chemical compound with a complex structure that includes a thiophene ring substituted with tert-butyl, methyl, and amino groups, as well as two carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the tert-butyl and methyl groups through alkylation reactions. The amino group can be introduced via nitration followed by reduction, and the carboxylate groups are often added through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
化学反応の分析
Types of Reactions
3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents like acetic anhydride for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various acylated or alkylated derivatives .
科学的研究の応用
3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate include other thiophene derivatives with different substituents, such as:
- Methyl 2-aminothiophene-3-carboxylate
- 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives .
Uniqueness
What sets this compound apart is its specific combination of substituents, which can confer unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C11H15NO4S |
|---|---|
分子量 |
257.31 g/mol |
IUPAC名 |
3-O-tert-butyl 4-O-methyl 2-aminothiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)7-6(9(13)15-4)5-17-8(7)12/h5H,12H2,1-4H3 |
InChIキー |
APURPVNKEXTUKF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=C(SC=C1C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12507731.png)
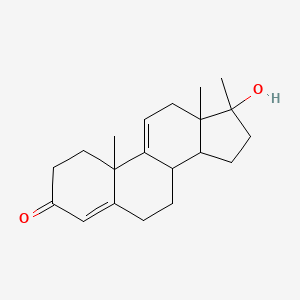
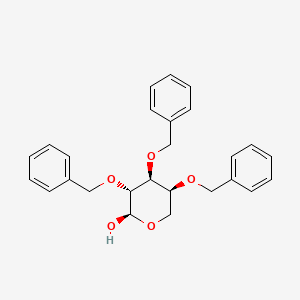
![methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate](/img/structure/B12507739.png)
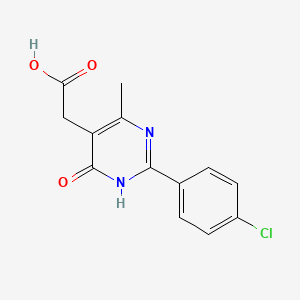
![1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12507747.png)
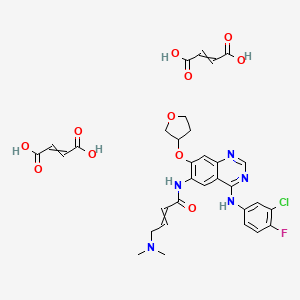
![N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide](/img/structure/B12507753.png)
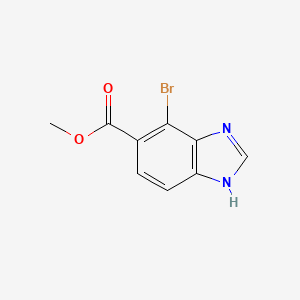
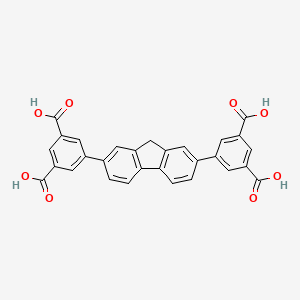
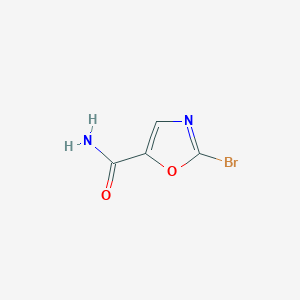

![2-[Hydroxy-(2-hydroxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B12507780.png)
